1-Bromo-9-fluorononane
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Overview
Description
1-Bromo-9-fluorononane is an organic compound with the molecular formula C9H18BrF. It is a halogenated alkane, specifically a nonane derivative, where a bromine atom is attached to the first carbon and a fluorine atom is attached to the ninth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-9-fluorononane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromo-9-chlorononane with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-fluorononane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Bromo-9-fluorononane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-9-fluorononane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, making it more reactive towards certain chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-9-chlorononane
- 1-Bromo-9-iodononane
- 1-Fluoro-9-chlorononane
- 1-Fluoro-9-iodononane
Uniqueness
1-Bromo-9-fluorononane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated nonanes. The combination of these halogens allows for a wider range of chemical transformations and applications .
Properties
Molecular Formula |
C9H18BrF |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
1-bromo-9-fluorononane |
InChI |
InChI=1S/C9H18BrF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
InChI Key |
PFIXURRAACGUQE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCF)CCCCBr |
Origin of Product |
United States |
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